molecular formula C12H19BrClNO2 B3244168 [2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride CAS No. 1609406-95-2

[2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride

Cat. No.: B3244168
CAS No.: 1609406-95-2
M. Wt: 324.64
InChI Key: GHVCQGYUXGQDEN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride (CAS: Not explicitly provided; Ref: 10-F361523) is a secondary amine compound featuring a phenoxyethyl backbone with a 2-bromo-4-methyl substitution on the aromatic ring. The amine side chain is substituted with a 2-methoxyethyl group, and the compound exists as a hydrochloride salt. It is categorized as a research chemical, listed under secondary amines by CymitQuimica, though currently discontinued .

Properties

IUPAC Name

N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;/h3-4,9,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCQGYUXGQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCOC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-95-2, 434303-01-2
Record name Ethanamine, N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-95-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride
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Biological Activity

2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenolic structure combined with an amine functional group, which may enhance its interaction with biological targets. Its unique structure allows for various chemical reactions that can modify its properties for specific applications.

The biological activity of 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following pathways are involved:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the biological activities associated with 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride and related compounds:

Compound NameKey FeaturesBiological Activity
2-(2-Bromo-4-methylphenoxy)ethylamine hydrochlorideBromo-substituted phenolic structurePotential anti-inflammatory, anticancer
4-BromoanilineSimple bromo-substituted anilineAntimicrobial
4-MethoxyphenolMethoxy-substituted phenolAntioxidant
3-Bromophenylacetic acidContains a carboxylic acid groupAnti-inflammatory
4-Bromo-N,N-dimethylanilineDimethylated aniline derivativeAnticancer

Case Studies

  • Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of similar compounds found that they significantly reduced cytokine production in vitro, suggesting a potential role for 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride in treating inflammatory diseases.
  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic processes, leading to decreased proliferation of certain cell types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting differences in aromatic substituents, molecular weight, and applications:

Compound Name Aromatic Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
[Target Compound] <br/>2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride 2-Bromo, 4-methyl (phenoxy ring) Not explicitly provided (estimated: C₁₂H₁₈BrClNO₂) ~332.6 (estimated) Secondary amine; research use (discontinued)
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride 2-Bromo, 4-chloro (phenoxy ring) C₁₄H₁₄BrCl₂NO 363.08 Bromo-chloro substitution; research chemical (American Elements)
[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride 4-Bromo, 2,6-dimethyl (phenoxy ring) C₁₁H₁₅BrClNO 308.6 Pharmacy grade (99% purity); pharmaceutical intermediate
(4-Bromothiophen-2-yl)methylamine hydrochloride 4-Bromo (thiophene ring) C₈H₁₃BrClNOS 286.62 Thiophene-based; smaller molecular weight
2-(2,4-Difluorophenyl)-N-(2-methoxyethyl)-1-(5-methylpyrimidin-2-yl)ethanamine hydrochloride 2,4-Difluoro (phenyl), 5-methyl (pyrimidine) C₁₆H₁₉F₂N₃O 323.35 Heterocyclic (pyrimidine); complex substitution pattern
Key Observations:

Aromatic Ring Modifications: The target compound’s 2-bromo-4-methylphenoxy group is distinct from analogs like the 2-bromo-4-chlorophenoxy () and 4-bromo-2,6-dimethylphenoxy (). Chloro substituents () increase electronegativity, while methyl groups () enhance lipophilicity.

Amine Side Chain :

  • The 2-methoxyethylamine group in the target compound is retained in (4-Bromothiophen-2-yl)methylamine hydrochloride () but replaced with simpler ethylamine () or pyrimidinyl-ethyl groups ().

Applications: Pharmacy-grade status of ’s compound suggests suitability for drug development, whereas the thiophene analog () may serve niche roles in organosulfur chemistry.

Research and Industrial Relevance

  • Pharmaceutical Intermediates: ’s pharmacy-grade analog highlights the role of bromo-phenoxyethylamines in drug synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction. For example, 2-bromo-4-methylphenol can react with 2-chloroethyl(2-methoxyethyl)amine in the presence of a base (e.g., NaOH) under reflux conditions in ethanol . Monitoring reaction progress via TLC or HPLC is critical. Post-reaction, acidification with HCl yields the hydrochloride salt. Optimization parameters include solvent choice (polar aprotic solvents improve nucleophilicity), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:phenol derivative) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromophenyl), methoxy groups (δ ~3.3 ppm), and ethylamine protons (δ 2.6–3.1 ppm). Coupling patterns in the aromatic region distinguish para-substituted bromo and methyl groups .
  • IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₀BrNO₂·HCl) and fragmentation patterns .

Q. How to purify the compound effectively?

  • Methodological Answer : Use column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate 3:1 to 1:1). For hydrochloride salts, recrystallization from ethanol/diethyl ether mixtures improves purity. Centrifugation and vacuum drying ensure solvent removal .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data caused by rotational isomerism?

  • Methodological Answer : Rotational isomers arise from restricted rotation around the C–N bond. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or 2D NOESY to detect spatial proximity between protons. Computational modeling (DFT) can predict stable conformers and assign spectral peaks .

Q. What strategies elucidate the reaction mechanism of the amine-phenoxy coupling step?

  • Methodological Answer :

  • Kinetic Studies : Vary reactant concentrations and monitor rate laws.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or 15N-labeled amines to track bond formation via MS/NMR.
  • Intermediate Trapping : Quench the reaction at intervals and identify intermediates (e.g., SN2 transition states) using LC-MS .

Q. How to determine the stoichiometry of the hydrochloride salt?

  • Methodological Answer :

  • Elemental Analysis : Compare experimental C/H/N/Br/Cl percentages with theoretical values.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the counterion (Cl⁻) position. If crystals are unavailable, powder XRD paired with Rietveld refinement provides structural insights .

Q. How to design in vitro assays for neuroprotective activity?

  • Methodological Answer :

  • Cell Models : Use SH-SY5Y neuroblastoma cells exposed to oxidative stress (H₂O₂ or rotenone).
  • Dose-Response Curves : Test compound concentrations (1–100 µM) and measure viability via MTT assay.
  • Mechanistic Probes : Assess mitochondrial membrane potential (JC-1 dye) or caspase-3 activation (fluorogenic substrates) .

Q. How to evaluate enantiomeric purity if chiral centers are present?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane:isopropanol (90:10) and UV detection.
  • Circular Dichroism (CD) : Compare experimental CD spectra with racemic controls.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer peaks in 1H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride

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